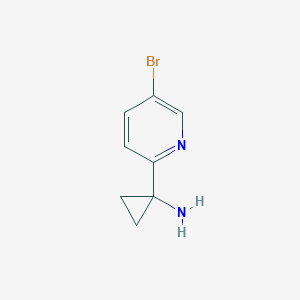
1-(5-Bromopyridin-2-yl)cyclopropanamine
Übersicht
Beschreibung
1-(5-Bromopyridin-2-yl)cyclopropanamine is a chemical compound with the molecular formula C8H9BrN2 and a molecular weight of 213.07 . It is categorized under Pyridines .
Molecular Structure Analysis
The molecular structure of 1-(5-Bromopyridin-2-yl)cyclopropanamine can be represented by the canonical SMILES notation: C1CC1(C2=NC=C(C=C2)Br)N . The InChI code for this compound is 1S/C8H9BrN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 .Physical And Chemical Properties Analysis
1-(5-Bromopyridin-2-yl)cyclopropanamine is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Polymer Functionalization
- Combining Atom Transfer Radical Polymerization and Click Chemistry : This research outlines a method for preparing well-defined functional polymers with diverse chain-end functionalities. It involves the transformation of bromine chain ends of polystyrene into various functional groups using a two-step pathway, including a substitution and a "click" cycloaddition catalyzed by copper bromide. This process is important for advancing polymer functionalization techniques (Lutz, Börner & Weichenhan, 2005).
Synthesis of New Compounds
- Synthesis of N-cyclopropanecarboxyl-N′-pyridin-2-yl Thiourea Derivatives : The study focuses on creating new compounds using cyclopropanecarboxylic acid. These compounds demonstrated promising herbicidal and fungicidal activities, highlighting the potential of using cyclopropane derivatives in agriculture (Tian, Song, Wang & Liu, 2009).
DNA Replication Detection
- Detection of DNA Replication : Monoclonal antibodies specific for 5-bromodeoxyuridine have been developed for detecting low levels of DNA replication. This research is crucial for understanding cellular processes at a molecular level (Gratzner, 1982).
Spectroscopic and Redox Properties
- Copper(I) Complexes with Bidentate Iminopyridine Ligands : This research investigates the spectroscopic and redox properties of copper(I) complexes with iminopyridine ligands, including cyclopropylpyridin-2-ylmethyleneamine. Such studies contribute to our understanding of the chemical and physical properties of these complexes, which can have various applications in material science and catalysis (Massa, Dehghanpour & Jahani, 2009).
Antiviral Activity
- Methylenecyclopropane Analogues of Nucleosides : This study focuses on the synthesis and evaluation of methylenecyclopropane analogues of nucleosides for antiviral activity. The findings are significant for the development of new antiviral drugs (Zhou et al., 2004).
Synthesis Strategies
Synthesis of Imidazo[1,2-a]pyridines : This paper reviews various strategies for synthesizing imidazopyridine scaffolds, highlighting their importance in medicinal chemistry and material science (Bagdi, Santra, Monir & Hajra, 2015).
Synthesis of Bromocyclopropylpyridines via the Sandmeyer Reaction : The study presents optimal conditions for the Sandmeyer reaction, leading to the synthesis of bromo and chlorocyclopropylpyridines, which are valuable building blocks in chemistry (Striela et al., 2017).
Eigenschaften
IUPAC Name |
1-(5-bromopyridin-2-yl)cyclopropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-1-2-7(11-5-6)8(10)3-4-8/h1-2,5H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXOCGMUISIQHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=C(C=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50723434 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
944718-22-3 | |
| Record name | 1-(5-Bromopyridin-2-yl)cyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50723434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

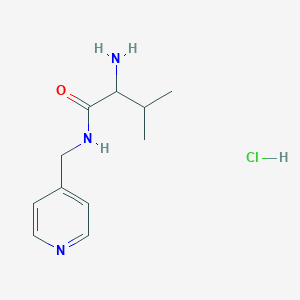


![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)
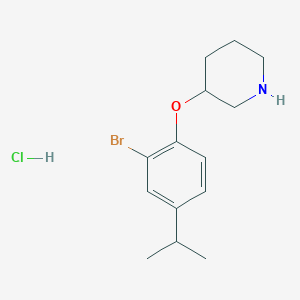
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1525630.png)

![5-Bromo[1,1'-biphenyl]-2-yl 3-pyrrolidinyl ether hydrochloride](/img/structure/B1525635.png)
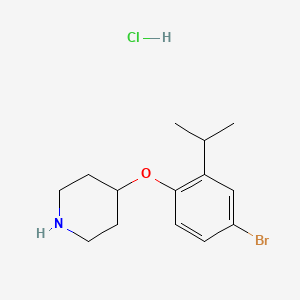
![2-(5-amino-2-methylphenyl)tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B1525639.png)

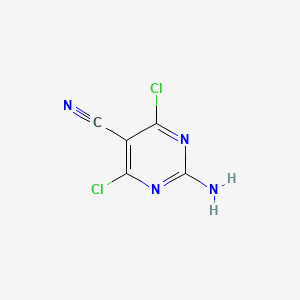
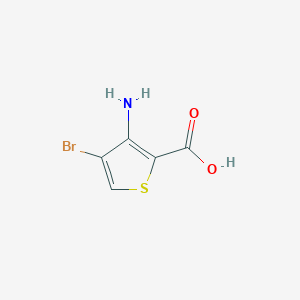
![Benzyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B1525645.png)